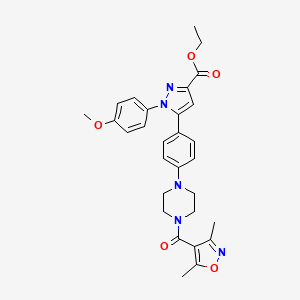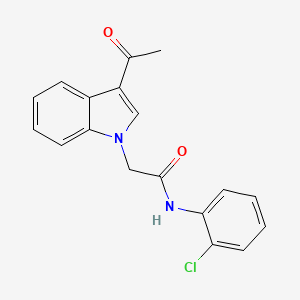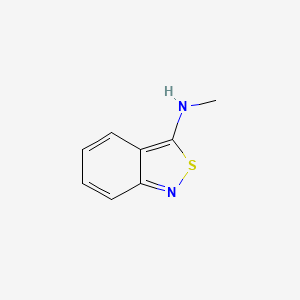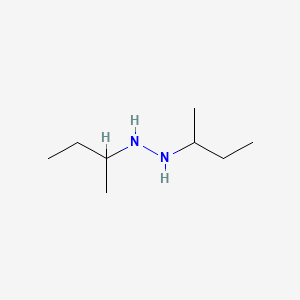
ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the core pyrazole structure, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various aryl halides. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety and environmental considerations are also crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various aryl or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.
Industry
In industry, this compound may find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-phenyl-3-methyl-5-pyrazolone
- 4,5-dihydro-1H-pyrazole-3-carboxylate
- 3,5-dimethyl-1-phenylpyrazole
Uniqueness
Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C29H31N5O5 |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(4-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C29H31N5O5/c1-5-38-29(36)25-18-26(34(30-25)23-10-12-24(37-4)13-11-23)21-6-8-22(9-7-21)32-14-16-33(17-15-32)28(35)27-19(2)31-39-20(27)3/h6-13,18H,5,14-17H2,1-4H3 |
Clave InChI |
CNCNNTWPKCSGTQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)


![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)

![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)

